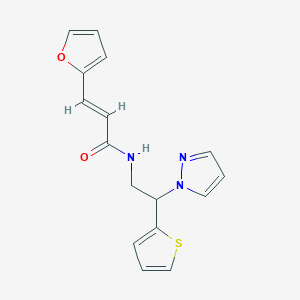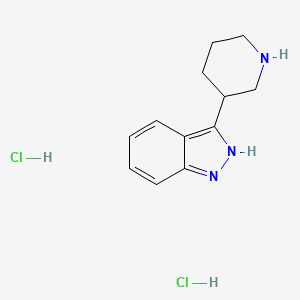![molecular formula C18H13NOS B2953191 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338780-38-4](/img/structure/B2953191.png)
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a thieno[2,3-c]pyrrole core with a phenoxyphenyl substituent
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline and pyrrolopyrazine derivatives, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and various kinases .
Mode of Action
Related compounds have been shown to inhibit the activity of their target enzymes, leading to a disruption in the normal functioning of the cell .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to neurotransmission (in the case of ache inhibition) or signal transduction (in the case of kinase inhibition) .
Result of Action
Inhibition of target enzymes by similar compounds has been associated with a variety of effects, including disruption of normal cellular processes and potential cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 1-phenylpyrrole share structural similarities with 5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole.
Thieno[2,3-c]pyrrole Derivatives: Other derivatives of thieno[2,3-c]pyrrole, such as 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole, are also similar.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(4-phenoxyphenyl)thieno[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)19-12-14-10-11-21-18(14)13-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPRODNISMKCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C4C=CSC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)

![N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2953115.png)
![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)
![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)


![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)

